molecular formula C9H10N2O2 B3355662 Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate CAS No. 6317-43-7

Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate

Cat. No.: B3355662
CAS No.: 6317-43-7
M. Wt: 178.19 g/mol
InChI Key: AOQRTLOXFDGSLX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate ( 6317-43-7) is a high-purity chemical building block with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound features a pyrrole ring, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The pyrrole heterocycle is a fundamental constituent of many natural products and pharmaceuticals, valued for its ability to improve properties like lipophilicity, which aids in membrane penetration and absorption . Researchers utilize this specific ester derivative as a key synthetic intermediate for constructing more complex heterocyclic systems, particularly in the development of novel compounds with potential biological activities. Its molecular structure, which includes both cyano and ester functional groups, makes it a versatile precursor for further chemical transformations . The primary research value of this compound lies in its application in the synthesis of new chemical entities for antibacterial research. The search for new antibacterials is critically important due to the global rise of antimicrobial resistance . Pyrrole-containing compounds are a major area of investigation in this field, with numerous derivatives being developed and studied for their efficacy against a range of bacterial pathogens . Furthermore, related pyrrole and fused pyran derivatives have demonstrated considerable antimicrobial activities in scientific studies, showing promise against various Gram-positive and Gram-negative bacteria . This makes this compound a valuable reagent for medicinal chemists aiming to explore new lead compounds that could be optimized into future antibacterial drugs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Datasheet (SDS) for detailed handling and storage information before use.

Properties

IUPAC Name

ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)7-5-11-8(4-10)6(7)2/h5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQRTLOXFDGSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284872
Record name ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-43-7
Record name NSC39473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate has been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including multi-drug resistant (MDR) strains. The minimal inhibitory concentrations (MICs) observed indicate its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.03125
Enterococcus faecalis<0.125
Klebsiella pneumoniae1
Acinetobacter baumannii4

Anticancer Properties
Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Current investigations are focused on understanding the specific pathways involved in these effects.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds, which can be utilized in various chemical reactions, including:

  • Oxidation : Can yield pyrrole oxides.
  • Reduction : Can convert cyano groups to amines.
  • Substitution Reactions : Can introduce various substituents under appropriate conditions.

Material Science

In materials science, this compound is explored for its role in the development of advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth against MDR strains. The researchers noted favorable solubility and low toxicity, suggesting its potential for further development as an antibacterial agent.

Case Study 2: Anticancer Mechanism Investigation

Another research effort focused on the anticancer mechanisms of pyrrole derivatives, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through specific signaling pathways, warranting further exploration into their therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The cyano group in the target compound withdraws electron density, deactivating the pyrrole ring toward electrophilic substitution compared to formyl- or acetyl-substituted analogs. This property is critical in directing regioselectivity during further functionalization .

Solubility: The formyl analog (C₉H₁₁NO₃) exhibits higher solubility in polar solvents like ethanol due to hydrogen bonding via the aldehyde group, whereas the cyano derivative prefers aprotic solvents like DMSO .

Synthetic Utility: Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is a precursor for Schiff base formation, whereas the cyano group in the target compound enables nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids) .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies (e.g., via SHELX software ) reveal that the cyano group participates in C≡N···H─O hydrogen bonds, creating linear chains in the crystal lattice. In contrast, formyl-substituted pyrroles exhibit O=C─H···O=C interactions, forming dimeric motifs . These differences impact melting points and mechanical stability:

  • Target compound: Melting point ~145–148°C (sharp due to uniform packing).
  • Formyl analog: Melting point ~120–123°C (lower due to flexible H-bonding modes) .

Biological Activity

Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with a cyano group and an ethyl ester, which contribute to its reactivity and biological interactions. The molecular formula is C9H10N2O2C_9H_10N_2O_2, with a molecular weight of approximately 178.19 g/mol.

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis.

Cell Line IC50 (µM)
HeLa (cervical cancer)8.0
MCF-7 (breast cancer)10.5
A549 (lung cancer)12.0

The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further research in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific biological targets, such as enzymes and receptors. The cyano and ester groups facilitate hydrogen bonding and other interactions, enhancing the compound's binding affinity.

Enzyme Interaction

Research indicates that the compound may inhibit key enzymes involved in metabolic processes, potentially leading to reduced viability in microbial and cancerous cells. For example, inhibition of DNA gyrase has been suggested as a mechanism for its antibacterial effects .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed significant inhibition at low concentrations, highlighting its potential as a novel antibacterial agent .
  • Cancer Cell Line Analysis : Another investigation focused on the anticancer properties of the compound against various human cancer cell lines. The study found that treatment with this compound led to increased apoptosis markers, suggesting its role in promoting programmed cell death in tumor cells .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

PrecursorReagentSolventYieldCharacterization MethodReference
Ethyl 3-methyl-1H-pyrrole-2-carboxylate8-Isoquinolinecarbonyl chlorideDMF45%ESIMS, NMR
Ethyl 3-methyl-1H-pyrrole-2-carboxylate3-Fluoro-2-iodobenzoyl chlorideTHF23%NMR, ESIMS

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6) typically shows signals for the pyrrole NH proton (~12.5 ppm), ester ethyl group (δ 1.32–4.27 ppm), and methyl substituents (δ 2.12–2.37 ppm). 13^{13}C NMR confirms the cyano and ester carbonyl groups .
  • Mass spectrometry : ESIMS (electrospray ionization) provides molecular ion peaks (e.g., m/z 402.2 for compound 215) and fragmentation patterns to verify the molecular formula .

Advanced: What methodologies are recommended for resolving crystal structures of pyrrole derivatives like this compound?

Methodological Answer:

  • Software tools :
    • SHELX suite : SHELXL refines small-molecule structures using least-squares methods. SHELXD/SHELXE assist in experimental phasing for challenging cases (e.g., twinned crystals) .
    • WinGX/ORTEP : Processes diffraction data, visualizes anisotropic displacement ellipsoids, and generates publication-ready CIF files .
  • Validation : Cross-check results with PLATON or Mercury to identify missed symmetry or disorder .

Q. Table 2: Crystallography Software and Applications

SoftwareFunctionalityReference
SHELXLHigh-resolution refinement
WinGXData processing, geometry analysis
ORTEPAnisotropic displacement visualization

Advanced: How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?

Methodological Answer:
DFT calculations (e.g., using Gaussian or ORCA) predict:

  • Electrostatic potential maps : Identify reactive sites (e.g., cyano group nucleophilicity) .
  • Hydrogen-bonding networks : Compare computed H-bond strengths (e.g., N–H···O=C) with crystallographic data to validate packing motifs .
  • Thermodynamic stability : Calculate Gibbs free energy to assess synthetic feasibility of derivatives .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-validation : Combine NMR, X-ray, and IR data. For example, if NMR suggests a tautomer not observed in X-ray, use temperature-dependent NMR to probe dynamic behavior .
  • Refinement checks : Re-examine SHELXL refinement parameters (e.g., ADPs, restraints) to resolve disorder or twinning artifacts .
  • Reproducibility : Repeat syntheses under controlled conditions to isolate polymorphs or confirm regiochemistry .

Advanced: What role do hydrogen-bonding interactions play in the crystal packing of this compound?

Methodological Answer:

  • Graph set analysis : Classify H-bond motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s rules. For pyrrole derivatives, N–H···O=C and C–H···N interactions often stabilize layered structures .
  • Packing efficiency : Strong H-bonds (e.g., NH···O=C, ~2.8 Å) correlate with high melting points and low solubility, impacting formulation strategies .

Methodological: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of decomposition products (e.g., HCl, CO) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid drains due to unknown ecotoxicity .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and heat sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
Reactant of Route 2
Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate

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